molecular formula C25H26N2O5 B2688320 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide CAS No. 898456-24-1

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2688320
CAS RN: 898456-24-1
M. Wt: 434.492
InChI Key: MKBKHSFUWRNDAQ-UHFFFAOYSA-N
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Description

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and characterization of related compounds often involve exploring their potential as intermediates in producing more complex molecules or investigating their properties. For example, research by Minegishi et al. (2015) delves into the synthesis of indenopyrazoles as tubulin polymerization inhibitors, suggesting a methodology that could potentially apply to the synthesis of compounds with similar structural frameworks. Similarly, Chkirate et al. (2019) discuss the synthesis and characterization of pyrazole-acetamide derivatives, highlighting the impact of hydrogen bonding on self-assembly processes, which could be relevant for compounds with similar functionalities.

Biological Activities and Applications

The exploration of biological activities is a significant area of interest. For instance, Sameem et al. (2017) investigated novel pyrano[3,2-c]chromene derivatives for their neuroprotective effects and enzyme inhibition properties. This study's approach to evaluating biological activity could be mirrored in researching the applications of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide.

Antimicrobial and Antioxidant Studies

Research on related compounds also extends to their antimicrobial and antioxidant properties. For example, Le et al. (2018) focused on the antibacterial activity of new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives. The methodologies and results from such studies provide a blueprint for investigating the antimicrobial potential of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide.

Chemical Properties and Reactivity

The study of chemical properties and reactivity forms the basis for understanding the applications of these compounds in scientific research. Investigations into the reaction mechanisms, as done by Sirakanyan et al. (2015), can offer insights into the chemical behavior of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide, potentially leading to novel applications or synthetic pathways.

properties

IUPAC Name

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-2-30-23-12-6-4-10-20(23)26-25(29)17-32-24-16-31-19(14-22(24)28)15-27-13-7-9-18-8-3-5-11-21(18)27/h3-6,8,10-12,14,16H,2,7,9,13,15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBKHSFUWRNDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide

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